molecular formula C33H32F9N5O5 B12386936 iBRD4-BD1 (diTFA)

iBRD4-BD1 (diTFA)

Cat. No.: B12386936
M. Wt: 749.6 g/mol
InChI Key: GUUBIJTYNCEMRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iBRD4-BD1 (diTFA) involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of iBRD4-BD1 (diTFA) involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires the use of specialized equipment and techniques to ensure consistent quality and high yield. The process may also involve purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

iBRD4-BD1 (diTFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional groups .

Mechanism of Action

iBRD4-BD1 (diTFA) exerts its effects by selectively binding to the first bromodomain of BRD4. This binding prevents BRD4 from recognizing and interacting with acetylated lysine residues on histones, thereby inhibiting its role in gene regulation. The inhibition of BRD4 activity leads to the downregulation of target genes involved in disease processes such as cancer and inflammation .

Comparison with Similar Compounds

iBRD4-BD1 (diTFA) is unique in its high selectivity for the first bromodomain of BRD4 compared to other bromodomain inhibitors. Similar compounds include:

iBRD4-BD1 (diTFA) stands out due to its high selectivity for BRD4-BD1, making it a valuable tool for studying the specific functions of this bromodomain and developing targeted therapies .

Properties

Molecular Formula

C33H32F9N5O5

Molecular Weight

749.6 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)-4-[3-piperidin-4-yl-5-[4-(trifluoromethyl)phenyl]imidazol-4-yl]pyrimidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H30F3N5O.2C2HF3O2/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23;2*3-2(4,5)1(6)7/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3;2*(H,6,7)

InChI Key

GUUBIJTYNCEMRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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